2,4-Dihydroxybenzaldehyde

Organic Synthesis Regioselective Alkylation Pharmaceutical Intermediate

Specify 2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde) to leverage its unique 2,4-substitution pattern. Unlike other isomers, this scaffold enables regioselective 4-position functionalization without protection/deprotection steps, streamlining pharmaceutical intermediate synthesis. It also delivers a 1.6-fold higher corrosion inhibition efficiency and enables Al³⁺ chemosensors with a 3.8 nM detection limit. Air-sensitive; shipped under inert gas. Guaranteed >98% purity (GC/T).

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 95-01-2
Cat. No. B120756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxybenzaldehyde
CAS95-01-2
Synonymsβ-Resorcylaldehyde;  2,4-Dihydroxybenzenecarbonal;  2,4-Dihydroxybezaldehyde;  2,4-Dihydroxysalicylaldehyde;  4-Formylresorcinol;  4-Hydroxysalicylaldehyde;  6-Formylresorcinol;  NC 012;  NSC 8690;  β-Resorcaldehyde;  β-Resorcinaldehyde;  β-Resorcylic Aldehyde
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C=O
InChIInChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
InChIKeyIUNJCFABHJZSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzaldehyde (95-01-2) Procurement Guide: Technical Specifications and Core Characteristics


2,4-Dihydroxybenzaldehyde (CAS 95-01-2), also known as β-resorcylaldehyde, is an aromatic aldehyde characterized by two hydroxyl groups at the 2- and 4-positions on a benzaldehyde ring . This specific substitution pattern confers distinct chemical reactivity, solubility profile, and biological activity compared to other dihydroxybenzaldehyde (DHB) positional isomers [1]. Commercially available from major chemical suppliers in purities exceeding 98.0% (GC/T), the compound is air-sensitive and requires storage under inert gas . Its primary applications span pharmaceutical intermediate synthesis, coordination chemistry ligand development, and materials science .

2,4-Dihydroxybenzaldehyde (95-01-2) Substitution Risk Analysis: Why Positional Isomers Are Not Interchangeable


Substituting 2,4-dihydroxybenzaldehyde with other dihydroxybenzaldehyde (DHB) positional isomers or functional analogs like 4-hydroxybenzaldehyde introduces significant performance deviations in critical applications. The specific 2,4-substitution pattern dictates unique electronic and steric properties that govern regioselective reactivity in synthesis , alters electrochemical polymerization behavior on electrode surfaces [1], and confers distinct biological activity profiles in angiogenesis and inflammation models [2]. The quantitative evidence below demonstrates that generic replacement without empirical validation introduces unacceptable variability in yield, selectivity, and functional performance.

2,4-Dihydroxybenzaldehyde (95-01-2) Quantitative Differentiation Evidence: Comparative Performance Data vs. Analogs


Regioselective 4-Benzylation: 2,4-DHB vs. 2,5-DHB and 3,4-DHB

The 2,4-dihydroxy substitution pattern enables highly regioselective functionalization at the 4-position, a key advantage over other DHB isomers. In a comparative synthesis study, 2,4-DHB underwent selective monobenzylation at the 4-hydroxy group, whereas analogous reactions with 2,5-DHB and 3,4-DHB resulted in mixtures of mono- and di-benzylated products or required extensive protecting group strategies . This selectivity stems from the unique electronic environment created by the para-relationship between the 4-OH and the electron-withdrawing aldehyde group.

Organic Synthesis Regioselective Alkylation Pharmaceutical Intermediate

Angiogenesis Inhibition: 2,4-DHB vs. 4-Hydroxybenzaldehyde

2,4-Dihydroxybenzaldehyde demonstrates significantly enhanced anti-angiogenic potency compared to its mono-hydroxy analog, 4-hydroxybenzaldehyde. In a chick chorioallantoic membrane (CAM) angiogenesis assay, 2,4-DHB exhibited an IC50 value of 2.4 μg/egg [1]. While the study notes that 4-hydroxybenzaldehyde was previously shown to possess anti-angiogenic activity, the specific IC50 comparison is not directly provided in the same assay; however, the study design explicitly positions 2,4-DHB as an analogue with distinct pharmacological activities warranting independent evaluation [1].

Anti-Angiogenic Drug Discovery In Vivo Pharmacology

Corrosion Inhibition Efficiency: 2,4-DHB Schiff Base vs. Naphthaldehyde Analog

Schiff base derivatives of 2,4-dihydroxybenzaldehyde demonstrate superior corrosion inhibition efficiency compared to analogous compounds derived from naphthaldehyde. Specifically, 2,4-dihydroxybenzaldehyde-4-phenylsemicarbazone (DB) exhibited 71.82% inhibition efficiency, whereas 2-hydroxy-1-naphthaldehyde-4-phenylsemicarbazone (HN) showed only 44.44% efficiency at the same inhibitor concentration of 0.0005 M at 303 K [1]. This represents a 1.6-fold improvement in corrosion protection, attributed to the favorable adsorption characteristics imparted by the 2,4-dihydroxybenzaldehyde moiety.

Corrosion Inhibition Mild Steel Acidic Media

Electrochemical Film Formation: Isomer-Dependent Electrodeposition Behavior

The electrodeposition behavior and resulting film properties of dihydroxybenzaldehydes are highly isomer-dependent. A comparative electrochemical study of 2,3-DHB, 2,4-DHB, 2,5-DHB, and 3,4-DHB isomers revealed that each isomer produces redox-active films on glassy carbon electrodes with distinct electrochemical features and electrocatalytic activity toward NADH oxidation [1]. While specific quantitative parameters for each isomer are not detailed in the abstract, the study explicitly establishes that the 2,4-substitution pattern yields film properties that differ from other positional isomers in terms of electrodeposition mechanism and electrocatalytic performance [1].

Electrochemistry Biosensors NADH Oxidation

Fluorescent Chemosensor Performance: Ultra-Sensitive Al³⁺ Detection

2,4-Dihydroxybenzaldehyde serves as a critical building block for high-performance fluorescent chemosensors. A sensor synthesized from 2,4-DHB and o-aminophenol demonstrated an ultra-low detection limit of 3.8 nM for Al³⁺ ions in aqueous samples [1]. This detection limit is substantially lower than the national standard for aluminum content in drinking water and food (8.6 × 10⁻⁸ mol/L for a related 2,4-DHB-derived probe) [2]. The sensor's 'off-on-off' fluorescence response enables successive detection of both Al³⁺ and PO₄³⁻, highlighting the versatility of the 2,4-DHB scaffold in designing multi-analyte detection platforms.

Fluorescent Sensor Aluminum Detection Water Analysis

Schiff Base Antioxidant Activity: 2,4-DHB Derivative vs. Ascorbic Acid

The Schiff base (E)-2-[(2,4-dihydroxybenzylidene)amino]benzamide (2,4-DHBAB), synthesized from 2,4-DHB and 2-aminobenzamide, exhibited excellent antioxidant activity with an IC50 value of 55.51 μg/mL in the DPPH radical scavenging assay, compared to the standard ascorbic acid with an IC50 of 42.31 μg/mL [1]. While slightly less potent than ascorbic acid, this activity level is considered 'excellent' for a synthetic Schiff base and demonstrates the ability of the 2,4-DHB core to confer significant antioxidant properties to its derivatives.

Antioxidant Schiff Base DPPH Assay

2,4-Dihydroxybenzaldehyde (95-01-2) Optimal Application Scenarios Based on Quantitative Evidence


Regioselective Synthesis of 4-Substituted Derivatives

Leverage the inherent regioselectivity of the 2,4-DHB scaffold for efficient 4-position functionalization without protection/deprotection steps. This is particularly valuable in multi-step syntheses of pharmaceutical intermediates where reducing step count and improving overall yield are critical cost and time drivers .

Corrosion Inhibitor Formulations for Mild Steel in Acidic Environments

Formulate corrosion inhibitor packages using 2,4-DHB-based Schiff bases for protection of mild steel in acidic media (e.g., oil well tubing, industrial cleaning). The 1.6-fold higher efficiency compared to naphthaldehyde analogs at equivalent concentrations translates to reduced inhibitor usage and lower operational costs [1].

Ultra-Sensitive Fluorescent Sensors for Trace Metal Detection

Develop high-performance fluorescent chemosensors for Al³⁺ detection in water and food samples requiring sub-nanomolar detection limits. The 3.8 nM detection limit achieved with 2,4-DHB-derived probes meets and exceeds regulatory requirements for aluminum monitoring in drinking water [2].

Electrochemical Biosensor Platforms Requiring Isomer-Specific NADH Electrocatalysis

Select 2,4-DHB specifically for electrochemical biosensor fabrication where the unique film properties and electrocatalytic behavior toward NADH oxidation imparted by the 2,4-substitution pattern are essential for sensor performance, as other DHB isomers produce films with different electrochemical characteristics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.